

chemical structure and properties of 3-amino-2-hydroxybutanoic acid

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Compound of Interest

Compound Name: 3-amino-2-hydroxybutanoic acid

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An In-depth Technical Guide to 3-Amino-2-hydroxybutanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3-amino-2-hydroxybutanoic acid**, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data on its stereoisomers, outlines experimental methodologies for its synthesis, and presents a visual representation of the synthetic workflow.

Chemical Structure and Properties

3-Amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid characterized by a four-carbon chain with an amino group at the third position and a hydroxyl group at the second position. The presence of two chiral centers at C2 and C3 results in the existence of four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The structure and properties of these stereoisomers are crucial for their potential biological activity and application in drug design.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the stereoisomers of **3-amino-2-hydroxybutanoic acid**. These properties are essential for

understanding the molecule's behavior in biological systems and for the development of analytical methods.

Property	(2R,3S)-isomer	(3S)-isomer	(2R)-isomer	General
Molecular Formula	C ₄ H ₉ NO ₃ [1][2]	C ₄ H ₉ NO ₃ [3]	C ₄ H ₉ NO ₃	C ₄ H ₉ NO ₃ [4]
Molecular Weight (g/mol)	119.12[1][2]	119.12[3]	119.12	119.12
XLogP3	-3.6[2]	-3.6[3]	-3.6	-
Hydrogen Bond Donor Count	3[2]	3[3]	3	3
Hydrogen Bond Acceptor Count	4[2]	4[3]	4	4
Rotatable Bond Count	2[2]	2[3]	2	2
Exact Mass	119.058243149[2]	119.058243149[3]	119.058243149	119.058243149
Monoisotopic Mass	119.058243149[2]	119.058243149[3]	119.058243149	119.058243149
Topological Polar Surface Area (Å ²)	83.6[2]	83.6[3]	83.6	83.6
Heavy Atom Count	8[2]	8[3]	8	8
Complexity	93.3[1][2]	93.3[3]	93.3	93.3
IUPAC Name	(2R,3S)-3-amino-2-hydroxybutanoic acid[2]	(3S)-3-amino-2-hydroxybutanoic acid[3]	(2R)-3-amino-2-hydroxybutanoic acid	-

Synthesis of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

The stereospecific synthesis of all four isomers of **3-amino-2-hydroxybutanoic acid** has been achieved from carbohydrate precursors, specifically D-gulonic acid γ -lactone and D-glucono- δ -lactone.^{[4][5]} This approach allows for the generation of enantiomerically pure forms of each stereoisomer.

Experimental Protocol Outline

The following is a general outline of the experimental methodology for the synthesis of the four stereoisomers of **3-amino-2-hydroxybutanoic acid**, based on published literature.^[4]

Materials and General Methods:

- Starting Materials: D-gulonic acid γ -lactone and D-glucono- δ -lactone.
- Reagents and Solvents: Tetrahydrofuran (THF) was distilled from Na/benzophenone. 2,2-dimethoxypropane, dimethylformamide (DMF), and methylene chloride were distilled from CaH₂.
- Atmosphere: All non-aqueous reactions were conducted under an inert nitrogen atmosphere.^[4]
- Chromatography: Column chromatography was performed using 230–400 mesh silica gel for purification.^[4]
- Analytical Instruments:
 - Melting points were determined using a Thomas Scientific capillary melting point apparatus and are uncorrected.^[4]
 - Infrared (IR) spectra were recorded on a Bruker IFS66 infrared Fourier transform spectrophotometer.^[4]
 - ¹H-NMR and ¹³C-NMR spectra were obtained with a Bruker AW-500 spectrometer.^[4]

General Synthetic Strategy: The synthesis involves the transformation of the sugar lactones into chiral aminoalcohols, which serve as key precursors.^[4] The core of the synthesis relies on the use of epoxides derived from these sugars and subsequent stereospecific reactions to introduce the amino and hydroxyl functionalities with the desired stereochemistry.^[4]

A detailed, step-by-step protocol for the multi-step synthesis of each stereoisomer is extensive and involves several intermediate compounds. For the precise reaction conditions, reagent quantities, and purification procedures for each specific step, it is imperative to consult the primary literature, such as the study by Lee et al. (2004) in Bioscience, Biotechnology, and Biochemistry.

Biological Significance

While β -hydroxy- α -amino acids as a class are known to exhibit a range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as acting as protease inhibitors, specific details on the biological role and signaling pathways of **3-amino-2-hydroxybutanoic acid** are not extensively documented in the reviewed literature.^[4]

One of its stereoisomers, (2S,3R)-**3-amino-2-hydroxybutanoic acid** (also known as L-isothreonine), has been identified as a crucial component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is recognized as a potent antibacterial agent.^[4] Furthermore, derivatives of dideoxykanamycin A incorporating the (2S,3S) and (2R,3R) configurations of **3-amino-2-hydroxybutanoic acid** have also demonstrated significant antibacterial activity.^[4]

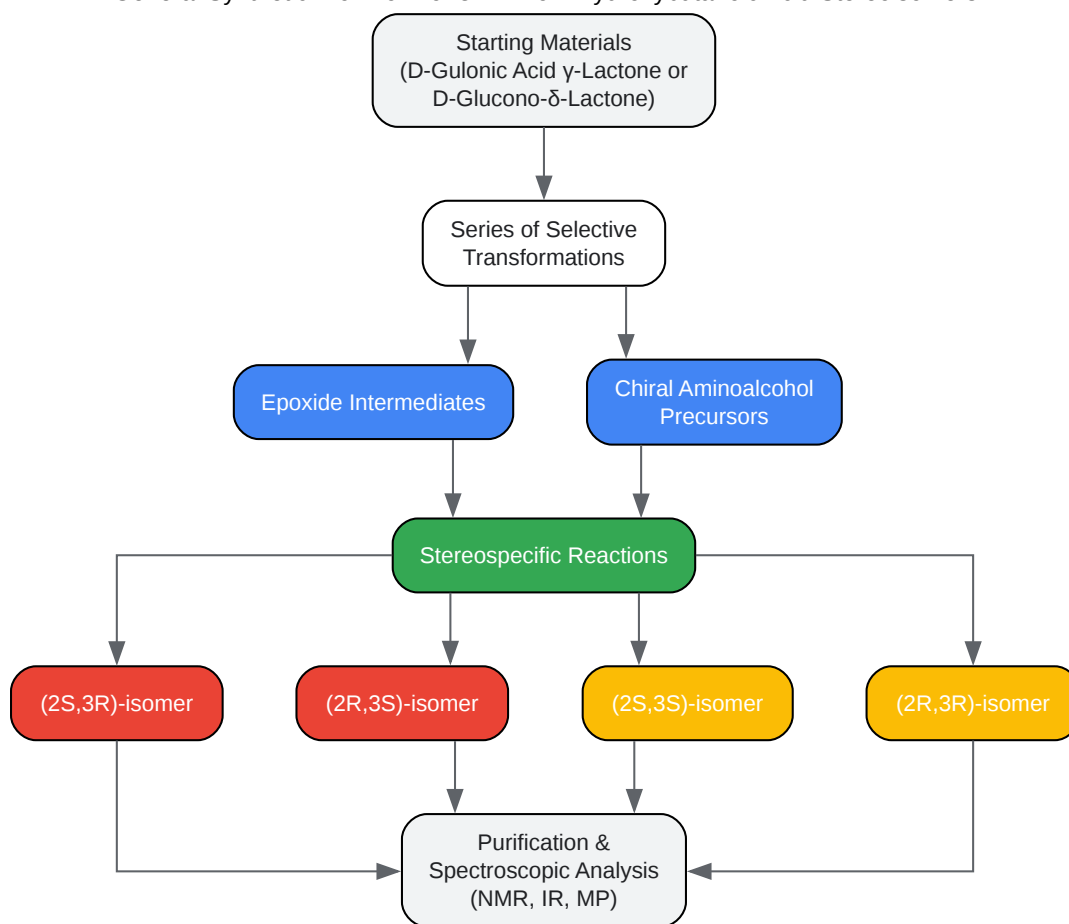
At present, no specific signaling pathways directly involving **3-amino-2-hydroxybutanoic acid** have been identified in the surveyed literature. Therefore, the visualization below depicts the general workflow for the synthesis of its stereoisomers.

Visualizations

Synthetic Workflow of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

The following diagram illustrates the logical workflow for the stereospecific synthesis of the four stereoisomers of **3-amino-2-hydroxybutanoic acid** from sugar precursors.

General Synthetic Workflow for 3-Amino-2-hydroxybutanoic Acid Stereoisomers



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Caption: Synthetic workflow for **3-amino-2-hydroxybutanoic acid** stereoisomers.

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